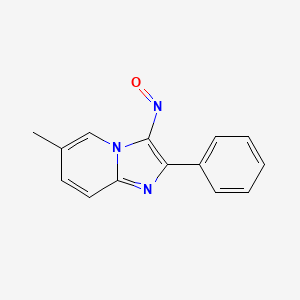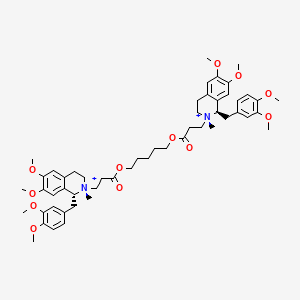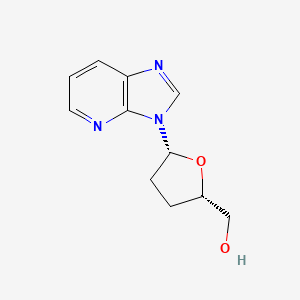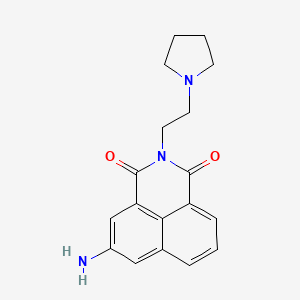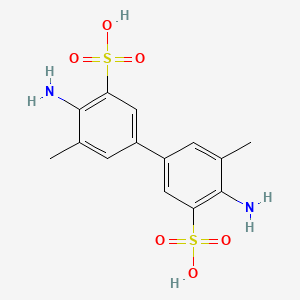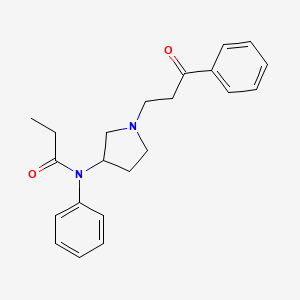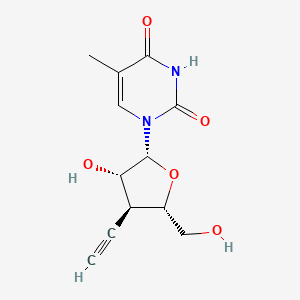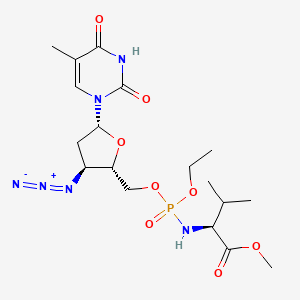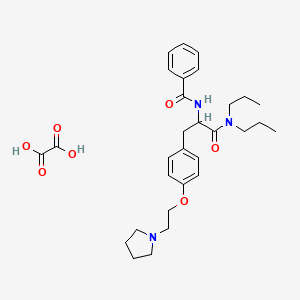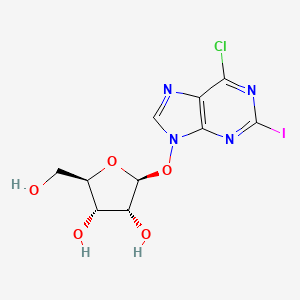
Cyclohexane-1,2-dicarboxylic acid dipiperidide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 101041, also known as Protein A-Sepharose™ 4B, is a compound widely used in biochemical and immunological research. It is prepared by covalently coupling highly purified Staphylococcus aureus Cowan strain 1 Protein A to Sepharose™ 4B. This compound is primarily used for immunoglobulin affinity purification and immunoprecipitation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Protein A-Sepharose™ 4B involves the covalent coupling of Protein A to Sepharose™ 4B. The process begins with the purification of Protein A from Staphylococcus aureus Cowan strain 1. The purified Protein A is then covalently attached to Sepharose™ 4B using a coupling reagent. The reaction is typically carried out in a phosphate-buffered saline solution at a pH of 7.4, containing a preservative such as Proclin .
Industrial Production Methods: In industrial settings, the production of Protein A-Sepharose™ 4B follows a similar process but on a larger scale. The coupling reaction is optimized to ensure high yield and purity of the final product. The product is supplied as a 50% suspension in phosphate-buffered saline .
Chemical Reactions Analysis
Types of Reactions: Protein A-Sepharose™ 4B primarily undergoes binding reactions with immunoglobulins. The binding is highly specific to the Fc region of immunoglobulins, making it an excellent tool for affinity purification.
Common Reagents and Conditions: The common reagents used in the preparation and application of Protein A-Sepharose™ 4B include phosphate-buffered saline, Proclin, and various immunoglobulins. The binding reactions are typically carried out at physiological pH and temperature conditions.
Major Products Formed: The major products formed from the reactions involving Protein A-Sepharose™ 4B are immune complexes, which can be further analyzed or purified for various research applications .
Scientific Research Applications
Protein A-Sepharose™ 4B is extensively used in scientific research, particularly in the fields of biochemistry, immunology, and molecular biology. Its primary applications include:
Immunoglobulin Affinity Purification: Protein A-Sepharose™ 4B is used to purify immunoglobulins from serum, hybridoma ascites fluids, and tissue culture supernatants.
Immunoprecipitation: It is used to capture immune complexes generated in immunoprecipitation experiments, allowing for the study of protein-protein interactions.
Chromatin Immunoprecipitation (ChIP): Protein A-Sepharose™ 4B is used in ChIP assays to study DNA-protein interactions and gene regulation.
Mechanism of Action
The mechanism of action of Protein A-Sepharose™ 4B involves the specific binding of Protein A to the Fc region of immunoglobulins. This binding is facilitated by the high affinity of Protein A for the Fc region, allowing for the efficient capture and purification of immunoglobulins. The molecular targets of Protein A-Sepharose™ 4B are the immunoglobulins, and the pathways involved include the formation of immune complexes and their subsequent purification .
Comparison with Similar Compounds
Protein A-Sepharose™ 4B can be compared with other similar compounds such as Protein G-Sepharose™ and Protein L-Sepharose™.
Protein G-Sepharose™: Similar to Protein A, Protein G binds to the Fc region of immunoglobulins but has a broader binding spectrum, including certain subclasses of immunoglobulins that Protein A does not bind to.
Protein L-Sepharose™: Protein L binds to the light chains of immunoglobulins, making it useful for purifying immunoglobulins that do not bind well to Protein A or Protein G.
The uniqueness of Protein A-Sepharose™ 4B lies in its high specificity and affinity for the Fc region of immunoglobulins, making it a valuable tool for immunoglobulin purification and immunoprecipitation .
Properties
CAS No. |
24307-55-9 |
|---|---|
Molecular Formula |
C18H30N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[2-(piperidine-1-carbonyl)cyclohexyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H30N2O2/c21-17(19-11-5-1-6-12-19)15-9-3-4-10-16(15)18(22)20-13-7-2-8-14-20/h15-16H,1-14H2 |
InChI Key |
INICLJIKGCHRBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCCC2C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


